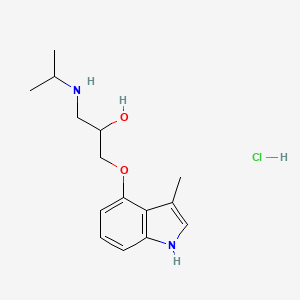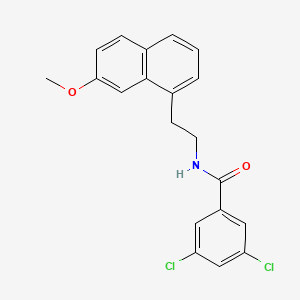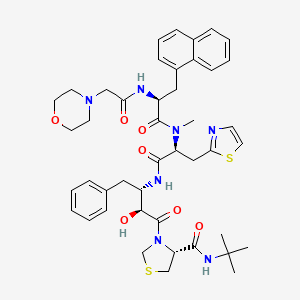
4-Thiazolidinecarboxamide, N-(4-morpholinylacetyl)-3-(1-naphthalenyl)-L-alanyl-N-methyl-3-(2-thiazolyl)-L-alanyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinecarboxamide, N-(4-morpholinylacetyl)-3-(1-naphthalenyl)-L-alanyl-N-methyl-3-(2-thiazolyl)-L-alanyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including thiazolidine, morpholine, naphthalene, and thiazole, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Formation of Thiazolidine Ring: This can be achieved through the reaction of cysteine with an aldehyde or ketone.
Introduction of Morpholinylacetyl Group: This step may involve the acylation of the thiazolidine ring with morpholinylacetic acid or its derivatives.
Attachment of Naphthalenyl and Thiazolyl Groups: These groups can be introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Assembly and Purification: The final steps involve the coupling of intermediate fragments, followed by purification using techniques like chromatography.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts like palladium or copper may be employed to facilitate coupling reactions.
Optimization of Solvents and Temperatures: Selection of appropriate solvents and reaction temperatures to enhance reaction rates and selectivity.
Purification Techniques: Large-scale purification methods such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Oxidation of specific functional groups, such as the thiazolidine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of carbonyl groups or double bonds using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites, facilitated by reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium or copper catalysts, boronic acids, stannanes.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules:
Biology
Biological Probes: The compound may be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound may find applications in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may act as an agonist or antagonist of specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used in diabetes treatment.
Morpholine Derivatives: Compounds with morpholine rings, such as morpholine-based drugs used as antifungals.
Naphthalene Derivatives: Compounds with naphthalene rings, such as naphthalene-based dyes and pharmaceuticals.
Thiazole Derivatives: Compounds with thiazole rings, such as thiazole-based antibiotics.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
185567-07-1 |
|---|---|
Molecular Formula |
C44H55N7O7S2 |
Molecular Weight |
858.1 g/mol |
IUPAC Name |
(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2S)-2-[methyl-[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-2-yl)propanoyl]amino]-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C44H55N7O7S2/c1-44(2,3)48-41(55)36-27-59-28-51(36)43(57)39(53)33(23-29-11-6-5-7-12-29)47-40(54)35(25-38-45-17-22-60-38)49(4)42(56)34(46-37(52)26-50-18-20-58-21-19-50)24-31-15-10-14-30-13-8-9-16-32(30)31/h5-17,22,33-36,39,53H,18-21,23-28H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)/t33-,34-,35-,36-,39-/m0/s1 |
InChI Key |
PFBKRMMMRPPDOA-CPOSEVCPSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CSCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=NC=CS3)N(C)C(=O)[C@H](CC4=CC=CC5=CC=CC=C54)NC(=O)CN6CCOCC6)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CSCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC3=NC=CS3)N(C)C(=O)C(CC4=CC=CC5=CC=CC=C54)NC(=O)CN6CCOCC6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



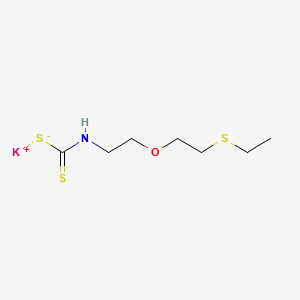
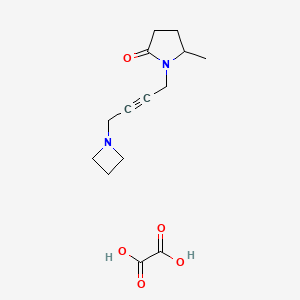
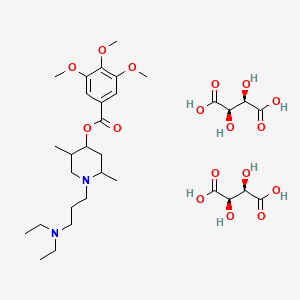
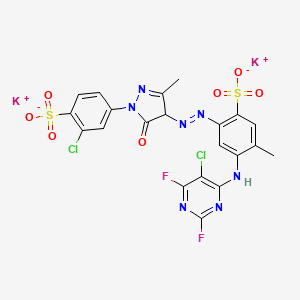
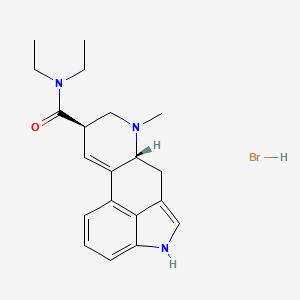

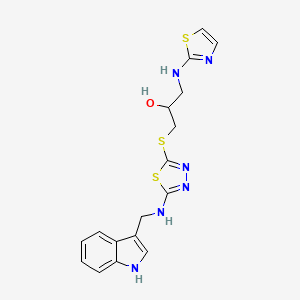
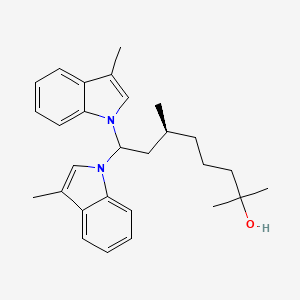
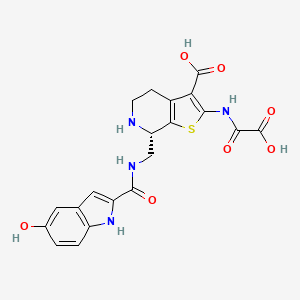
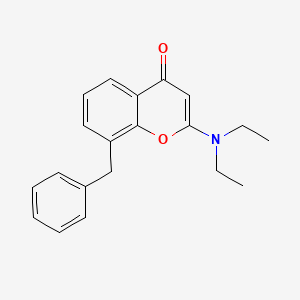
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
